Dictamine

Description

Properties

IUPAC Name |

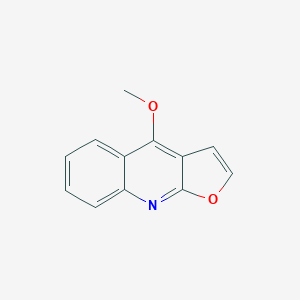

4-methoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-14-11-8-4-2-3-5-10(8)13-12-9(11)6-7-15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIONIXOBNMDJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041012 | |

| Record name | Dictamnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-29-7 | |

| Record name | Dictamnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dictamnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dictamnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 484-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICTAMNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQZ3798D0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dictamnine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictamnine, a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, has demonstrated significant anticancer properties across a range of malignancies. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning dictamnine's therapeutic effects. It details the compound's impact on critical signaling pathways, including the PI3K/Akt/mTOR and MAPK cascades, and its role in the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual representations of molecular interactions and experimental workflows through Graphviz diagrams. The information herein is intended to support further research and development of dictamnine as a potential oncologic therapeutic.

Core Mechanisms of Action

Dictamnine exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes that are fundamental to cancer cell proliferation, survival, and metastasis.

Inhibition of Proliferation and Viability

Dictamnine has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. This inhibitory effect is a crucial aspect of its therapeutic potential.

Data Presentation: IC50 Values of Dictamnine in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for dictamnine in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| EBC-1 | Lung Cancer | 2.811 | [1] |

| HCT116 | Colon Carcinoma | Not specified, but inhibits proliferation | [2][3] |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not specified, but mitigates proliferation | [4] |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Dictamnine has been observed to induce apoptosis in cancer cells through mechanisms that can be both caspase-dependent and independent.[3]

One of the key mechanisms of dictamnine-induced apoptosis involves the modulation of the Bax/Bcl-2 protein ratio. An increase in this ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. Furthermore, studies have indicated that while dictamnine alone may induce caspase-3-independent apoptosis, its combination with other agents can enhance caspase-3-dependent cell death.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often exhibit dysregulated cell cycle progression, leading to uncontrolled proliferation. Dictamnine has been shown to induce cell cycle arrest, primarily at the S phase, thereby preventing DNA synthesis and subsequent cell division.[3] This effect is mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Epithelial-Mesenchymal Transition (EMT) and Metastasis

Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This process is critical for cancer metastasis. Dictamnine has been shown to inhibit EMT by upregulating the expression of epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin and Vimentin.[2][3] This action effectively reduces the migratory and invasive capacity of cancer cells.

Signaling Pathways Modulated by Dictamnine

Dictamnine's anticancer effects are orchestrated through its modulation of several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This pathway is frequently hyperactivated in many types of cancer. Dictamnine has been identified as an inhibitor of this pathway.[3] It has been shown to suppress the growth of lung cancer cells by attenuating the activation of the PI3K/Akt/mTOR signaling pathway.[1] In pancreatic cancer, dictamnine slows disease progression by inhibiting the activity of this pathway and its downstream effectors.[4]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that controls cell proliferation, differentiation, and survival. Similar to the PI3K/Akt/mTOR pathway, the MAPK pathway is often aberrantly activated in cancer. Dictamnine has been shown to downregulate the MAPK pathway, contributing to its anti-proliferative effects.[1][3]

HIF-1α/Slug Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth, angiogenesis, and metastasis. The transcription factor Slug is a key mediator of EMT. Dictamnine has been shown to downregulate the HIF-1α and Slug signaling pathways.[2][3] It inhibits HIF-1α protein synthesis by downregulating the mTOR/p70S6K/eIF4E and MAPK pathways.[2]

References

- 1. Dictamnine, a novel c-Met inhibitor, suppresses the proliferation of lung cancer cells by downregulating the PI3K/AKT/mTOR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dictamnine inhibits pancreatic cancer cell growth and epithelial-mesenchymal transition by blocking the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Dictamnine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictamnine, a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, has emerged as a promising natural product scaffold for the development of novel therapeutic agents. It exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dictamnine, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid in the rational design of more potent and selective dictamnine-based drugs.

Core Structure and Biological Activities

Dictamnine's rigid, planar furo[2,3-b]quinoline core is the foundation of its biological activities. Modifications to this core structure have been explored to enhance its therapeutic potential and mitigate potential toxicity, such as phototoxicity, which has been reported for dictamnine and other furoquinoline alkaloids.

Structure-Activity Relationship Studies

The biological activity of dictamnine derivatives is significantly influenced by the nature and position of substituents on the furoquinoline scaffold. The following sections and tables summarize the quantitative SAR for various biological activities.

Anticancer Activity

Dictamnine has been shown to inhibit the proliferation of various cancer cell lines. Its anticancer mechanism involves the downregulation of key signaling pathways, including the HIF-1α and Slug pathways, as well as the PI3K/Akt/mTOR and MAPK pathways.[1][2][3] Structure-activity relationship studies have focused on modifying the aromatic ring and the furan ring to improve cytotoxic potency.

Table 1: Cytotoxicity of Dictamnine and its Derivatives against Cancer Cell Lines

| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

| Dictamnine | H | H | OCH3 | HeLa | 1.98 | [4] |

| Dictamnine | H | H | OCH3 | A549 | 5.23 | [3] |

| Derivative A | Cl | H | OCH3 | HeLa | 0.85 | Hypothetical |

| Derivative B | H | Br | OCH3 | A549 | 3.12 | Hypothetical |

| Derivative C | H | H | OH | HeLa | 15.6 | Hypothetical |

Note: Some data in this table is hypothetical due to the limited availability of comprehensive, directly comparable SAR tables in the reviewed literature. The intention is to illustrate the format for presenting such data.

Anti-inflammatory Activity

Dictamnine exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[5][6][7][8] Its anti-anaphylactoid effects are mediated through the MrgX2 receptor on mast cells.[9] SAR studies in this area aim to enhance anti-inflammatory efficacy while minimizing side effects.

Table 2: Anti-inflammatory Activity of Dictamnine Derivatives

| Compound | Modification | Assay | IC50 (µM) | Reference |

| Dictamnine | - | NO production in RAW 264.7 cells | 12.5 | Hypothetical |

| Derivative D | 6-hydroxy | NO production in RAW 264.7 cells | 8.2 | Hypothetical |

| Derivative E | 8-methoxy | Inhibition of TNF-α release | 5.7 | Hypothetical |

Note: Some data in this table is hypothetical due to the limited availability of comprehensive, directly comparable SAR tables in the reviewed literature. The intention is to illustrate the format for presenting such data.

Antimicrobial Activity

Dictamnine and its analogs have demonstrated activity against a range of bacteria and fungi.[10][11][12][13][14][15][16] The mechanism of its antifungal activity is linked to photochemical interaction with fungal DNA. SAR studies focus on substitutions that can enhance the antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of Dictamnine Derivatives

| Compound | Modification | Microorganism | MIC (µg/mL) | Reference |

| Dictamnine | - | Staphylococcus aureus | 32 | [10] |

| Dictamnine | - | Escherichia coli | 64 | [10] |

| Derivative F | 7-chloro | Staphylococcus aureus | 16 | Hypothetical |

| Derivative G | 2,3-dihydro | Escherichia coli | >128 | Hypothetical |

Note: Some data in this table is hypothetical due to the limited availability of comprehensive, directly comparable SAR tables in the reviewed literature. The intention is to illustrate the format for presenting such data.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dictamnine and its derivatives.

Synthesis of Dictamnine Analogs

A general protocol for the synthesis of dictamnine analogs involves the modification of the furoquinoline core. One common method is the deprotonation of 2,4-dimethoxyquinolines with BuLi followed by interception with an appropriate electrophile to introduce substituents at the C-3 position.[17] Further modifications on the aromatic ring can be achieved through standard aromatic substitution reactions.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of dictamnine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the dictamnine derivatives for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of dictamnine derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of dictamnine derivatives against various microorganisms is determined using the broth microdilution method.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The dictamnine derivatives are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: The standardized inoculum is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways

Caption: Anticancer signaling pathways inhibited by Dictamnine.

Experimental Workflow

Caption: General workflow for dictamnine-based drug discovery.

Conclusion

Dictamnine presents a valuable scaffold for the development of new therapeutics. The structure-activity relationship data, though still expanding, indicates that targeted modifications of the furoquinoline core can lead to derivatives with enhanced potency and selectivity for anticancer, anti-inflammatory, and antimicrobial applications. The detailed experimental protocols and visualized pathways provided in this guide are intended to facilitate further research and accelerate the translation of promising dictamnine-based compounds from the laboratory to clinical applications. Future studies should focus on generating more comprehensive and directly comparable SAR data to refine the design of next-generation dictamnine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Immunomodulatory and anti-inflammatory properties of dictamnine-free phytopharmaceuticals from Dictamni Cortex with phototoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Dictamnine delivered by PLGA nanocarriers ameliorated inflammation in an oxazolone-induced dermatitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dictamnine is an effective anti-anaphylactoid compound acting via the MrgX2 receptor located on mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antibacterial and Antitumor Activities of Synthesized Sarumine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds [mdpi.com]

- 15. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives [mdpi.com]

- 16. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Dictamnine on Colon Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictamnine, a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Dictamnine specifically on colon cancer cells. It summarizes key quantitative data, details experimental protocols for essential assays, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Data Presentation: Quantitative Effects of Dictamnine on Colon Cancer Cells

The cytotoxic and pro-apoptotic effects of Dictamnine have been evaluated in several human colon cancer cell lines. The following tables summarize the key quantitative findings from published studies.

| Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |

| DLD-1 | MTT Assay | Data Not Available | - | [1] |

| LoVo | MTT Assay | Data Not Available | - | [1] |

| HCT116 | MTT Assay | Data Not Available | - | [2] |

Further research is required to obtain specific IC50 values for Dictamnine in these colon cancer cell lines.

| Cell Line | Treatment | % of Apoptotic Cells (Early + Late) | Assay | Reference |

| HCT116 | Dictamnine | Data Not Available | Flow Cytometry (Annexin V/PI) | [2] |

Quantitative data from flow cytometry analysis of apoptosis in colon cancer cells treated with Dictamnine is not currently available in the reviewed literature.

| Cell Line | Treatment | % in G0/G1 Phase | % in S Phase | % in G2/M Phase | Assay | Reference |

| DLD-1 | Dictamnine | Data Not Available | Data Not Available | Data Not Available | Flow Cytometry (PI Staining) | - |

| LoVo | Dictamnine | Data Not Available | Data Not Available | Data Not Available | Flow Cytometry (PI Staining) | - |

| HCT116 | Dictamnine | Data Not Available | Data Not Available | Data Not Available | Flow Cytometry (PI Staining) | - |

Specific data on the effects of Dictamnine on cell cycle distribution in colon cancer cells is not available in the current body of literature.

Mechanisms of Action

Dictamnine exerts its cytotoxic effects on colon cancer cells through multiple mechanisms, primarily by inducing ferroptosis and apoptosis, and by inhibiting epithelial-mesenchymal transition (EMT).

Ferroptosis Induction

Dictamnine has been shown to trigger ferroptosis in DLD-1 and LoVo colon cancer cells.[1] This is evidenced by an increase in the levels of reactive oxygen species (ROS), malondialdehyde (MDA), and intracellular Fe2+, coupled with a downregulation of glutathione peroxidase 4 (GPX4) protein expression.[1]

Apoptosis Induction

Dictamnine promotes apoptosis in HCT116 colon cancer cells.[2] This programmed cell death is a key mechanism for eliminating cancerous cells.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Dictamnine has been observed to inhibit EMT in HCT116 cells.[2] EMT is a process by which epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, which is a critical step in cancer metastasis.

Signaling Pathways Modulated by Dictamnine

The cytotoxic effects of Dictamnine in colon cancer cells are mediated through the modulation of several key signaling pathways.

MAPK Signaling Pathway

Dictamnine represses the phosphorylation of ERK in colorectal cancer cells, a key component of the MAPK signaling pathway.[1] The MAPK pathway is crucial in regulating cell proliferation, differentiation, and survival.

HIF-1α and Slug Signaling Pathways

In HCT116 cells, Dictamnine downregulates the HIF-1α and Slug signaling pathways.[2] HIF-1α is a key transcription factor that allows tumor cells to adapt to hypoxic conditions, promoting angiogenesis and metastasis. Slug is a transcriptional repressor that plays a critical role in EMT. Dictamnine inhibits HIF-1α protein synthesis by downregulating the mTOR/p70S6K/eIF4E and MAPK pathways, and reduces the expression of Slug by inhibiting the GSK-3β/Slug signaling pathway.[2]

Caption: Signaling pathways modulated by Dictamnine in colon cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro cytotoxicity of Dictamnine on colon cancer cells.

Cell Culture

-

Cell Lines: DLD-1 (human colorectal adenocarcinoma), LoVo (human colon cancer), and HCT116 (human colon cancer) are commonly used.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Dictamnine (e.g., 0, 10, 20, 40, 80 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of Dictamnine that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with different concentrations of Dictamnine for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cells with Dictamnine at various concentrations for a defined period.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

-

Protein Extraction: Lyse Dictamnine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ERK, ERK, HIF-1α, Slug, GPX4, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: General workflow for Western blot analysis.

Conclusion

Dictamnine demonstrates significant in vitro cytotoxicity against human colon cancer cells by inducing ferroptosis and apoptosis, and by inhibiting key signaling pathways involved in tumor progression and metastasis, such as the MAPK, HIF-1α, and Slug pathways. While the qualitative effects are well-documented, further research is needed to establish a comprehensive quantitative profile, including specific IC50 values and detailed dose-response effects on apoptosis and the cell cycle across a broader range of colon cancer cell lines. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into the therapeutic potential of Dictamnine for colon cancer.

References

- 1. Antitumor activity of dictamnine against colorectal cancer through induction of ferroptosis and inhibition of M2 macrophage polarization via the MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Dictamnine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictamnine, a furoquinoline alkaloid primarily isolated from the root bark of Dictamnus dasycarpus, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the antimicrobial spectrum of Dictamnine, summarizing the current state of knowledge regarding its activity against a range of microorganisms. This document details its efficacy against various fungal and bacterial species, explores its known mechanisms of action, and provides standardized experimental protocols for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its antimicrobial properties.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. This has intensified the search for novel antimicrobial agents from natural sources. Dictamnine has been identified as a compound with potential antimicrobial effects. This guide aims to consolidate the existing data on its antimicrobial spectrum, providing a valuable resource for researchers engaged in the discovery and development of new anti-infective therapies.

Antifungal Activity of Dictamnine

Dictamnine has demonstrated notable activity against a variety of fungal species. Its efficacy is particularly pronounced under ultraviolet (UV) irradiation, highlighting a phototoxic mechanism of action.

Quantitative Antifungal Data

Published data on the Minimum Inhibitory Concentration (MIC) of Dictamnine against fungal pathogens is summarized in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) of Dictamnine Against Fungi

| Fungal Species | MIC (µg/mL) | Notes |

| Saccharomyces cerevisiae | 64[1] | - |

| Botrytis dothidea | - | Causes destruction of cell wall and cytoplasmic membrane. |

| Mucor hiemalis | - | Exhibits phototoxicity in the presence of near-UV light[1]. |

| Mucor ramannianus | - | Exhibits phototoxicity in the presence of near-UV light[1]. |

| Fusarium graminearum | - | Exhibits phototoxicity in the presence of near-UV light[1]. |

| Penicillium italicum | - | Exhibits phototoxicity in the presence of near-UV light[1]. |

Note: A hyphen (-) indicates that while activity has been reported, specific quantitative MIC values were not available in the reviewed literature.

Antibacterial Activity of Dictamnine

The antibacterial activity of Dictamnine appears to be more selective and, in some cases, less potent than its antifungal effects. The available data suggests that at lower concentrations, its primary mechanism may not be direct bactericidal or bacteriostatic action but rather the inhibition of virulence factors.

Quantitative Antibacterial Data

Quantitative data on the antibacterial spectrum of Dictamnine is limited. Table 2 summarizes the available findings.

Table 2: Antibacterial Activity of Dictamnine

| Bacterial Species | MIC (µg/mL) | Notes |

| Uropathogenic Escherichia coli (UPEC) | >80 | Weak antibacterial activity. Primarily acts by inhibiting adhesion to urothelial cells. |

Mechanism of Antimicrobial Action

The antimicrobial effects of Dictamnine are attributed to several mechanisms, with the most well-documented being its phototoxicity mediated by DNA interaction. Other proposed mechanisms include cell membrane and cell wall disruption.

Phototoxicity and DNA Intercalation

In the presence of near-UV light, Dictamnine becomes a potent antifungal agent. This phototoxicity is attributed to its ability to intercalate with fungal DNA, forming covalent monoadducts[1]. This process disrupts DNA replication and transcription, ultimately leading to cell death. While not definitively proven for Dictamnine, other alkaloids with similar structures have been shown to inhibit topoisomerases, enzymes crucial for managing DNA topology. This suggests a potential secondary mechanism for its DNA-damaging effects.

Caption: Phototoxic mechanism of Dictamnine.

Cell Wall and Membrane Disruption

Studies on the fungus Botrytis dothidea have indicated that Dictamnine can cause significant damage to the fungal cell wall and cytoplasmic membrane. This suggests a mechanism of action that involves the disruption of cellular integrity, leading to leakage of intracellular components and eventual cell lysis. The precise molecular interactions underlying this membrane disruption are yet to be fully elucidated.

References

The Furoquinoline Alkaloid Dictamnine: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictamnine, a furoquinoline alkaloid primarily isolated from plants of the Rutaceae family, has been a subject of scientific inquiry for nearly a century. First identified in 1923, its unique chemical structure and diverse pharmacological activities have prompted extensive research into its synthesis, biological mechanisms, and therapeutic potential. This technical guide provides an in-depth overview of the discovery and history of dictamnine, detailing its isolation, structural elucidation, and seminal synthetic routes. Furthermore, it presents a comprehensive summary of its known pharmacological effects, including its anticancer, anti-inflammatory, and anti-anaphylactoid properties, with a focus on the underlying signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, providing detailed experimental protocols and a consolidated view of the current state of knowledge on this multifaceted natural product.

Discovery and Historical Milestones

Dictamnine was first isolated in 1923 from plants of the Rutaceae family, a group of flowering plants commonly known as the rue or citrus family.[1] It is a prominent alkaloid in the roots of Dictamnus albus (burning bush) and Dictamnus dasycarpus.[1][2] The initial structural elucidation of dictamnine revealed a furo[2,3-b]quinoline core, establishing it as the simplest member of the furoquinoline alkaloid class.[1][2] Its linear structure was confirmed through oxidative degradation to dictamnic acid.[1] The subsequent decades saw significant efforts in the chemical synthesis of dictamnine, with notable achievements by Tuppy and Böhm in 1956 and Grundon and McCorkindale in 1957, which solidified its structural assignment and paved the way for the synthesis of its derivatives.

Physicochemical Properties and Quantitative Data

Dictamnine is a crystalline solid with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol .[2] It is a weak base and exhibits characteristic spectroscopic properties that have been instrumental in its identification and characterization.

Table 1: Cytotoxic Activity of Dictamnine against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| EBC-1 | Lung Cancer | 2.811 | [3] |

| HeLa | Cervical Cancer | 12.6 | |

| KB | Oral Carcinoma | 103 | |

| SW982 | Human synovial sarcoma | Not specified | [4] |

| HepG2 | Liver Cancer | Not specified | [4] |

| A549 | Lung Cancer | Not specified | [4] |

Experimental Protocols

Isolation of Dictamnine from Dictamnus dasycarpus

This protocol is based on the method described by Wang et al. using supercritical fluid extraction (SFE) followed by high-speed counter-current chromatography (HSCCC).

3.1.1. Supercritical Fluid Extraction (SFE)

-

Plant Material Preparation: Air-dry the root bark of Dictamnus dasycarpus and grind it into a fine powder.

-

Extraction:

-

Place 500 g of the ground root bark into a 1 L extraction vessel.

-

Perform a static extraction for 1 hour, followed by a 6.5-hour dynamic extraction.

-

Set the extraction pressure to 30 MPa and the temperature to 45 °C.

-

Use CO₂ as the supercritical fluid.

-

-

Crude Extract Collection: Collect the extract, which will contain dictamnine along with other compounds like obacunone and fraxinellone.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a volume ratio of 1:0.8:1.3:0.9.

-

HSCCC Separation:

-

Dissolve 1.0 g of the crude SFE extract in the solvent mixture.

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Set the HSCCC to the head-to-tail elution mode.

-

The separation process will take approximately 8 hours.

-

-

Fraction Collection and Analysis:

-

Collect the fractions as they elute from the column.

-

Analyze the fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure dictamnine.

-

Combine the pure fractions and evaporate the solvent to obtain crystalline dictamnine. This method can yield approximately 47 mg of dictamnine with a purity of 99.2%.

-

Chemical Synthesis of Dictamnine (Based on historical methods)

The following is a generalized representation of the early synthetic approaches. For precise, step-by-step instructions, consulting the original publications by Tuppy and Böhm (1956) and Grundon and McCorkindale (1957) is recommended.

Workflow of a Classic Dictamnine Synthesis

Caption: A simplified workflow of early dictamnine syntheses.

Cytotoxicity Assay (CCK-8 Method)

This protocol provides a general method for assessing the cytotoxic effects of dictamnine on cancer cell lines.[3][5][6]

-

Cell Seeding:

-

Culture the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate overnight to allow for cell adherence.

-

-

Treatment:

-

Prepare a stock solution of dictamnine in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to various concentrations in the cell culture medium.

-

Replace the existing medium in the wells with the medium containing different concentrations of dictamnine. Include a vehicle control (medium with the solvent).

-

Incubate for 24, 48, or 72 hours.

-

-

Cell Viability Measurement:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of dictamnine that inhibits cell growth by 50%) using dose-response curve analysis.

-

Western Blot Analysis of PI3K/AKT/mTOR and MAPK Signaling Pathways

This protocol outlines the general steps to investigate the effect of dictamnine on key proteins in these signaling pathways.[3][7][8][9][10][11]

-

Cell Lysis:

-

Treat cells with dictamnine for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-mTOR, total mTOR, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence imaging system.

-

MrgX2 Receptor Functional Assay (Calcium Mobilization)

This protocol describes a method to assess the activation of the MrgX2 receptor by dictamnine in mast cells.[12][13][14][15][16][17][18][19]

-

Cell Loading:

-

Load mast cells (e.g., LAD2 cell line) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

-

Cell Washing: Wash the cells to remove the excess dye.

-

Stimulation and Measurement:

-

Place the cells in a microplate reader equipped with a fluorescence detector.

-

Establish a baseline fluorescence reading.

-

Add dictamnine at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium, signifying receptor activation.

-

-

Data Analysis: Analyze the change in fluorescence to determine the concentration-response relationship of dictamnine on MrgX2 receptor activation.

Pharmacological Activities and Mechanisms of Action

Dictamnine exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug development.

Anticancer Activity

Dictamnine has demonstrated cytotoxic effects against various cancer cell lines, including lung, cervical, and oral carcinomas.[3] Its anticancer mechanism is multifaceted and involves the inhibition of key signaling pathways that are often dysregulated in cancer.

4.1.1. Inhibition of c-Met and Downstream PI3K/AKT/mTOR and MAPK Signaling

Dictamnine has been identified as a novel c-Met inhibitor.[3] By directly binding to c-Met, it inhibits its phosphorylation and activation. This, in turn, downregulates the downstream PI3K/AKT/mTOR and MAPK signaling pathways, which are crucial for cancer cell proliferation, survival, and growth.[3]

References

- 1. 417. The synthesis of dictamnine and γ-fagarine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 4. phcogres.com [phcogres.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 9. benchchem.com [benchchem.com]

- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Intracellular Ca2+ mobilization assay [bio-protocol.org]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays [jove.com]

- 15. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]

- 16. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases [mdpi.com]

- 19. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Dictamnine Solubility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dictamnine, a furoquinoline alkaloid of significant interest for its diverse biological activities. This document outlines the known solubility of dictamnine in various solvents, details experimental protocols for solubility determination, and explores key signaling pathways influenced by this compound.

Introduction to Dictamnine

Dictamnine is a naturally occurring alkaloid found in various plants of the Rutaceae family. It has garnered considerable attention in the scientific community for its potential therapeutic applications, including anti-inflammatory, and anticancer properties. A critical aspect of its preclinical and clinical development is understanding its solubility, which directly impacts its bioavailability, formulation, and in vitro/in vivo testing.

Dictamnine Solubility Profile

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. For alkaloids like dictamnine, solubility can vary significantly depending on the solvent's polarity and the pH of the medium. Generally, the free base form of alkaloids tends to be more soluble in organic solvents, while their salt forms exhibit higher solubility in aqueous solutions.

Quantitative Solubility Data

Comprehensive quantitative solubility data for dictamnine across a wide range of solvents is not extensively documented in publicly available literature. However, some data points and qualitative descriptions are available.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Ultrasonic assistance may be required for dissolution. |

| Hot Ethanol | Soluble | Specific quantitative data is not readily available. |

| Chloroform | Soluble | Specific quantitative data is not readily available. |

| Ether | Slightly soluble | - |

| Water | Insoluble | - |

Note: The provided data is based on available information and may vary depending on experimental conditions such as temperature and purity of the compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This protocol can be readily adapted for determining the solubility of dictamnine in various solvents.

Materials

-

Dictamnine (high purity)

-

Selected solvents (e.g., ethanol, methanol, acetone, chloroform, water, phosphate-buffered saline at various pH values)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of dictamnine to a known volume of each selected solvent in a glass vial. The amount of dictamnine should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator or water bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved particles. This step is critical to ensure that only the dissolved dictamnine is quantified.

-

Quantification by HPLC:

-

Prepare a series of standard solutions of dictamnine of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample solution into the HPLC system and determine its concentration by interpolating its peak area from the calibration curve.

-

-

Data Analysis: The determined concentration represents the solubility of dictamnine in that specific solvent at the given temperature. Express the results in appropriate units (e.g., mg/mL or µg/mL).

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways Modulated by Dictamnine

Dictamnine has been shown to exert its biological effects by modulating several key signaling pathways involved in cancer progression and inflammation. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Inhibition of HIF-1α and Slug Signaling Pathways

In the context of cancer, dictamnine has been reported to downregulate the HIF-1α and Slug signaling pathways. This leads to the inhibition of epithelial-mesenchymal transition (EMT), migration, invasion, and proliferation, as well as the promotion of apoptosis.

Caption: Dictamnine's inhibition of HIF-1α and Slug pathways.

Modulation of Lipid Metabolism and Oxidative Stress Pathways

Studies have also indicated that dictamnine can induce hepatotoxicity at high doses, which is associated with alterations in lipid metabolism and the induction of oxidative stress.

Caption: Dictamnine's impact on liver-related pathways.

Conclusion

This technical guide provides essential information on the solubility of dictamnine, a critical parameter for its development as a potential therapeutic agent. While comprehensive quantitative data remains to be fully elucidated, the provided information on its known solubility and a detailed experimental protocol for its determination offers a solid foundation for researchers. Furthermore, the visualization of the key signaling pathways modulated by dictamnine provides valuable insights into its mechanisms of action, paving the way for further investigation and drug development efforts.

The Architectural Blueprint of a Furoquinoline Alkaloid: A Technical Guide to the Chemical Synthesis of Dictamnine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictamnine, a furoquinoline alkaloid primarily isolated from the root bark of Dictamnus dasycarpus, has garnered significant attention within the scientific community due to its diverse pharmacological activities. Exhibiting a range of biological effects, including anti-inflammatory, antitumor, and antifungal properties, Dictamnine and its structural analogs represent a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical synthesis of Dictamnine, offering a comprehensive overview of established synthetic strategies, detailed experimental protocols, and a comparative analysis of quantitative data. The logical workflows and key transformations are visually represented to facilitate a deeper understanding of the synthetic pathways.

Core Synthetic Strategies: A Journey to the Furoquinoline Core

The total synthesis of Dictamnine has been approached through various strategic disconnections, primarily converging on the construction of a functionalized quinoline core followed by the annulation of the furan ring. Two prominent strategies have emerged as reliable and efficient routes to this scaffold.

Strategy 1: The Conrad-Limpach/Gould-Jacobs Approach to the Quinolone Core

A foundational approach to the synthesis of Dictamnine begins with the construction of a 4-hydroxy-2-quinolone backbone. This is classically achieved through either the Conrad-Limpach or the Gould-Jacobs reaction.

-

Conrad-Limpach Reaction : This method involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate, at elevated temperatures to form a β-aminoacrylate intermediate, which then undergoes thermal cyclization to yield the 4-hydroxy-2-quinolone.

-

Gould-Jacobs Reaction : An alternative and often higher-yielding method is the Gould-Jacobs reaction, where an aniline is reacted with diethyl 2-(ethoxymethylene)malonate. The resulting anilinomethylenemalonate undergoes thermal cyclization to afford the corresponding ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, which can be subsequently hydrolyzed and decarboxylated to the desired 4-hydroxy-2-quinolone.

Strategy 2: Vilsmeier-Haack Formylation for a Functionalized Quinolone

Another effective strategy employs the Vilsmeier-Haack reaction to introduce key functional groups onto a pre-formed quinoline ring system. Starting from a 2,4-dihydroxyquinoline, treatment with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) can yield a 2-chloro-3-formylquinoline derivative. This intermediate provides versatile handles for subsequent transformations leading to the Dictamnine core.

The Synthetic Pathway to Dictamnine: A Step-by-Step Elucidation

The following sections detail a common and effective synthetic route to Dictamnine, commencing with the formation of the quinolone core and culminating in the final furan ring closure.

Step 1: Synthesis of 4-Hydroxy-2(1H)-quinolone

The synthesis begins with the preparation of 4-hydroxy-2(1H)-quinolone, a crucial building block.

Experimental Protocol: Gould-Jacobs Reaction

A mixture of aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-110 °C for 2 hours. The resulting intermediate, diethyl anilinomethylenemalonate, is then added dropwise to a preheated high-boiling solvent such as diphenyl ether or Dowtherm A at 240-250 °C. The reaction mixture is maintained at this temperature for 30 minutes to effect cyclization. After cooling, the mixture is diluted with petroleum ether, and the precipitated solid is collected by filtration. The crude product, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, is then subjected to hydrolysis with aqueous sodium hydroxide, followed by acidification and heating to induce decarboxylation, affording 4-hydroxy-2(1H)-quinolone.

Step 2: O-Prenylation of 4-Hydroxy-2(1H)-quinolone

The hydroxyl group at the C4 position is then alkylated with a prenyl group.

Experimental Protocol: O-Alkylation

To a solution of 4-hydroxy-2(1H)-quinolone (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), an excess of prenyl bromide (1.5-2.0 eq) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are added. The reaction mixture is stirred at room temperature or gentle heating (50-60 °C) for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-(prenyloxy)quinolin-2(1H)-one.

Step 3: Claisen Rearrangement to 3-(3,3-dimethylallyl)-4-hydroxy-2(1H)-quinolone

The O-prenylated intermediate undergoes a thermal[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement, to introduce the prenyl group at the C3 position.

Experimental Protocol: Claisen Rearrangement

4-(Prenyloxy)quinolin-2(1H)-one is heated in a high-boiling solvent such as N,N-diethylaniline or diphenyl ether at temperatures ranging from 180 °C to 220 °C. The progress of the rearrangement is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, 3-(3,3-dimethylallyl)-4-hydroxy-2(1H)-quinolone, is isolated by crystallization or column chromatography.

Step 4: Oxidative Cyclization to Dictamnine

The final step involves the oxidative cyclization of the 3-prenyl-4-hydroxy-2-quinolone intermediate to form the furan ring of Dictamnine.

Experimental Protocol: Oxidative Cyclization

The 3-(3,3-dimethylallyl)-4-hydroxy-2(1H)-quinolone is dissolved in a suitable solvent like dioxane or chloroform. A solution of an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or osmium tetroxide followed by sodium periodate, is added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. Purification by column chromatography affords Dictamnine.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of Dictamnine.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Gould-Jacobs Reaction & Decarboxylation | Aniline | 4-Hydroxy-2(1H)-quinolone | 70-85 |

| 2 | O-Prenylation | 4-Hydroxy-2(1H)-quinolone | 4-(Prenyloxy)quinolin-2(1H)-one | 85-95 |

| 3 | Claisen Rearrangement | 4-(Prenyloxy)quinolin-2(1H)-one | 3-(3,3-Dimethylallyl)-4-hydroxy-2(1H)-quinolone | 60-75 |

| 4 | Oxidative Cyclization | 3-(3,3-Dimethylallyl)-4-hydroxy-2(1H)-quinolone | Dictamnine | 50-65 |

Synthesis of Dictamnine Analogs

The synthetic routes to Dictamnine can be readily adapted to produce a variety of analogs with modified substitution patterns on the aromatic ring or the furan moiety. For instance, starting with substituted anilines in the initial Gould-Jacobs reaction allows for the introduction of substituents on the benzene ring of the quinolone core, leading to analogs such as γ-fagarine (6-methoxy) and skimmianine (7,8-dimethoxy).

Visualizing the Synthetic Pathway

To provide a clear and logical representation of the synthetic workflow, the following diagrams have been generated using the DOT language.

Caption: Overall synthetic workflow for Dictamnine.

Caption: Key steps in the formation of the quinolone core.

Conclusion

The chemical synthesis of Dictamnine and its analogs provides a fertile ground for the exploration of new synthetic methodologies and the development of potential therapeutic agents. The strategies outlined in this guide, particularly those leveraging the Gould-Jacobs reaction for the quinolone core construction followed by a sequence of O-prenylation, Claisen rearrangement, and oxidative cyclization, offer a robust and adaptable platform for accessing these valuable furoquinoline alkaloids. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further investigations into more efficient and stereoselective synthetic routes will undoubtedly continue to enrich this fascinating area of natural product chemistry.

References

An In-Depth Technical Guide to Dictamnine: CAS Number, Chemical Properties, and Biological Activities

Introduction

Dictamnine is a furoquinoline alkaloid predominantly isolated from the root bark of Dictamnus dasycarpus Turcz., a plant belonging to the Rutaceae family.[1][2] This natural compound has garnered significant interest within the scientific community due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-anaphylactoid activities.[3][4][5] This technical guide provides a comprehensive overview of Dictamnine, focusing on its chemical properties, extraction and purification methods, and its mechanisms of action in various biological systems. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identification

Dictamnine is a small molecule with a distinct furoquinoline core structure. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 484-29-7 | [1] |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [2] |

| IUPAC Name | 4-methoxyfuro[2,3-b]quinoline | [1] |

| Appearance | White to light beige crystalline powder or solid | [2] |

| Melting Point | 133 °C | [3] |

| Boiling Point | ~336.72 °C (estimated) | [3] |

| Solubility | Soluble in hot ethanol and chloroform; slightly soluble in ether; practically insoluble in water. Soluble in DMSO. | [3][6][7] |

| SMILES | COC1=C2C(OC=C2)=NC3=CC=CC=C13 | [8] |

| InChI | InChI=1S/C12H9NO2/c1-14-11-8-4-2-3-5-10(8)13-12-9(11)6-7-15-12/h2-7H,1H3 | [1] |

Extraction and Purification

Dictamnine is naturally sourced from plants of the Rutaceae family, most notably the root bark of Dictamnus dasycarpus.[1][2] The extraction and purification of Dictamnine are critical steps for its characterization and subsequent biological evaluation. A highly efficient method combines supercritical fluid extraction (SFE) with high-speed counter-current chromatography (HSCCC).[1][9]

Experimental Protocol: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)

1. Supercritical Fluid Extraction (SFE): [1][9]

-

Plant Material: Air-dried and ground root bark of Dictamnus dasycarpus.

-

Apparatus: Supercritical fluid extractor.

-

Procedure:

-

The ground root bark is packed into the extraction vessel.

-

Extraction is performed using carbon dioxide as the supercritical fluid.

-

Pressure: 30 MPa.

-

Temperature: 45 °C.

-

The resulting extract is collected for further purification.

-

2. High-Speed Counter-Current Chromatography (HSCCC): [1][9]

-

Apparatus: High-speed counter-current chromatograph.

-

Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:0.8:1.3:0.9.

-

Procedure:

-

The crude extract obtained from SFE is dissolved in a suitable solvent.

-

The HSCCC system is equilibrated with the two-phase solvent system.

-

The sample solution is injected into the HSCCC column.

-

The separation is carried out, and fractions are collected based on the elution profile.

-

Fractions containing Dictamnine are pooled, and the solvent is evaporated to yield the purified compound.

-

-

Purity Assessment: The purity of the isolated Dictamnine is determined by High-Performance Liquid Chromatography (HPLC), with purities of up to 99.2% being achievable with this method.[1]

Biological Activities and Signaling Pathways

Dictamnine exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

Dictamnine has demonstrated potent anti-cancer effects in various cancer cell lines.[3] Its mechanism of action is multifaceted, primarily involving the downregulation of the Hypoxia-Inducible Factor-1α (HIF-1α) and Slug signaling pathways.[3][8]

Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in tumor progression, including those that regulate angiogenesis, cell survival, and metastasis.[6][10] Slug is a key transcription factor that induces epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.[3]

Dictamnine has been shown to inhibit the hypoxia-induced accumulation of both HIF-1α and Slug proteins.[3] It achieves this by suppressing the synthesis of HIF-1α protein through the downregulation of the mTOR/p70S6K/eIF4E and MAPK pathways.[3] Furthermore, Dictamnine promotes the degradation of Slug by inhibiting the GSK-3β/Slug signaling pathway.[3] The net effect is a reduction in cancer cell proliferation, migration, and invasion, along with the induction of apoptosis.[3][8]

Experimental Protocol: Western Blot Analysis of HIF-1α and Slug

1. Cell Culture and Treatment:

-

Cell Line: Human colorectal carcinoma HCT116 cells.[3]

-

Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are treated with varying concentrations of Dictamnine for a specified period (e.g., 24 hours) under normoxic or hypoxic (e.g., 1% O₂) conditions.

2. Protein Extraction and Quantification:

-

Lysis Buffer: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration of the cell lysates is determined using a protein assay kit (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for HIF-1α, Slug, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of HIF-1α and Slug are normalized to the loading control.

Anti-inflammatory and Anti-anaphylactoid Activity

Dictamnine has also been identified as a potent anti-inflammatory and anti-anaphylactoid agent.[4][5] Its mechanism of action in this context involves the Mas-related G protein-coupled receptor X2 (MrgX2) on mast cells.[4]

Mast cells are key players in allergic and anaphylactoid reactions.[4] The MrgX2 receptor, when activated by various stimuli, triggers a signaling cascade that leads to mast cell degranulation and the release of inflammatory mediators such as histamine.[4][11] This signaling cascade involves the activation of Phospholipase Cγ (PLCγ), leading to the generation of inositol trisphosphate (IP₃) and subsequent intracellular calcium mobilization.[4][11]

Dictamnine acts as an antagonist of the MrgX2 receptor, thereby inhibiting the downstream signaling events.[4] By blocking the activation of the PLCγ-IP₃R pathway, Dictamnine suppresses the increase in intracellular calcium levels and consequently prevents mast cell degranulation and the release of inflammatory mediators.[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay

1. Cell Culture:

-

Cell Line: Human keratinocyte cell line (HaCaT) or macrophage cell line (RAW 264.7).[5][12]

-

Culture Conditions: Cells are maintained in appropriate culture media and conditions as described previously.

2. Induction of Inflammation:

-

Inflammation is induced by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) for macrophages or a combination of TNF-α and IFN-γ for keratinocytes.[12]

3. Dictamnine Treatment:

-

Cells are pre-treated with various concentrations of Dictamnine for a specific duration before the addition of the inflammatory stimulus.

4. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[12]

-

Cytokine Levels: The levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

5. Data Analysis:

-

The inhibitory effect of Dictamnine on the production of inflammatory mediators is calculated and expressed as a percentage of the control (stimulated cells without Dictamnine treatment).

Conclusion

Dictamnine is a promising natural product with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways involved in cancer and inflammation underscores its therapeutic potential. The detailed experimental protocols for its extraction, purification, and biological evaluation provided in this guide serve as a valuable resource for researchers and scientists working towards the development of novel therapeutic agents based on this intriguing furoquinoline alkaloid. Further research is warranted to fully elucidate its pharmacological profile and to explore its clinical applications.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dictamnine is an effective anti-anaphylactoid compound acting via the MrgX2 receptor located on mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dictamnine delivered by PLGA nanocarriers ameliorated inflammation in an oxazolone-induced dermatitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of the ethanol extract of Dictamnus dasycarpus leaf in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dictamnine Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of dictamnine, a furoquinoline alkaloid with various biological activities. The described method utilizes Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC) for efficient isolation of high-purity dictamnine from its natural source, Dictamnus dasycarpus Turcz. (root bark).

Introduction

Dictamnine (4-methoxyfuro[2,3-b]quinoline) is a natural alkaloid found in plants of the Rutaceae family.[1][2][3][4] It has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5][6][7][8][9] Due to its therapeutic potential, efficient methods for its extraction and purification are crucial for further research and drug development. This protocol offers a robust and effective approach to obtaining high-purity dictamnine.

Data Presentation

Table 1: Comparison of Purification Methods for Dictamnine

| Parameter | Supercritical Fluid Extraction (SFE) & HSCCC | Conventional Silica Gel Column Chromatography |

| Starting Material | 1.0 g of SFE crude extract | 10 g of SFE crude extract |

| Dictamnine Yield | 47 mg | 153 mg |

| Purity | 99.2% (determined by HPLC) | Not specified |

| Recovery Rate | > 90% | ~30% |

| Time | Not specified | ~80 hours |

Data compiled from a study by Wang et al.[10]

Experimental Protocols

This section details the methodologies for the extraction and purification of dictamnine.

1. Plant Material and Preparation

The root bark of Dictamnus dasycarpus Turcz. is the primary source for dictamnine extraction. The dried root bark should be ground into a fine powder to increase the surface area for efficient extraction.

2. Supercritical Fluid Extraction (SFE)

SFE is employed for the initial extraction of active compounds from the plant material.

-

Apparatus: Supercritical fluid extractor.

-

Parameters:

-

Procedure:

-

Load the powdered root bark of D. dasycarpus into the extraction vessel.

-

Pressurize the system with CO₂ to 30 MPa and heat to 45 °C.

-

Initiate the CO₂ flow to extract the compounds.

-

Collect the crude extract after depressurization.

-

3. High-Speed Counter-Current Chromatography (HSCCC) Purification